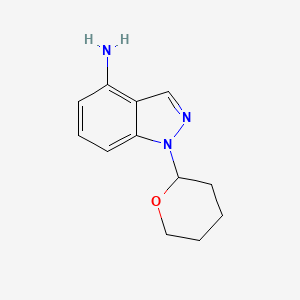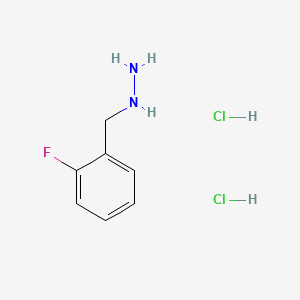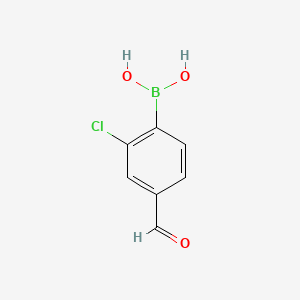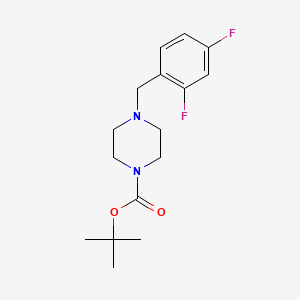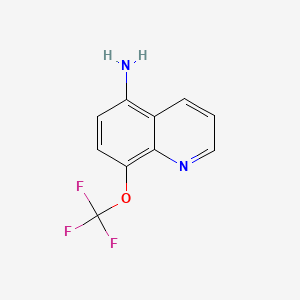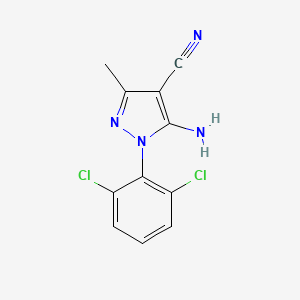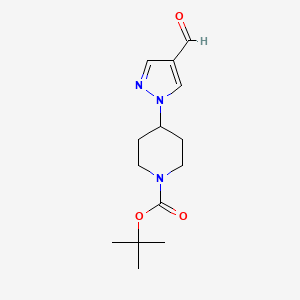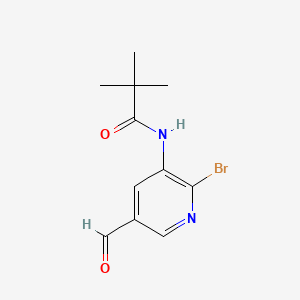
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a chemical compound with the empirical formula C11H13BrN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 285.14 . The SMILES string representation of the molecule isCC(C)(C)C(=O)Nc1cc(C=O)cnc1Br . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C11H13BrN2O2 and it has a molecular weight of 285.14 .Aplicaciones Científicas De Investigación
Hydrolysis Methodology
- Pivalamide Hydrolysis : A simple methodology for pivalamide hydrolysis has been discovered using Fe(NO3)3 in MeOH. This involves the pivalamido group of derivatives such as 2-pivalamido-3H-pyrimidin-4-ones or fused 2-pivalamido-3H-pyrimidin-4-ones like 2-pivalamido-3H-quinazolin-4-ones and 2-pivalamido-3H-pteridines being hydrolyzed under these conditions to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).
Nucleophilic Behavior and Antibacterial Evaluation
- Nucleophilic Behavior : N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide displayed strong nucleophilic behavior in reactions with various compounds. The resulting products were evaluated for their antibacterial properties, showing significant inhibition activity against certain bacteria (Al-Romaizan, 2019).
Synthesis of Biologically Active Derivatives
- Benzothiazole Pyridine Derivatives : The compound 2-amino-5-formylpyridine-3-carbonitrile, derived from a similar structure, was found to be potent in a series of biologically active derivatives, indicating its potential in pharmaceutical applications (Jemmezi et al., 2014).
Photo-induced Cytotoxic and Clastogenic Activities
- Cytotoxicity in Cancer Therapy : Certain derivatives, such as N-[6-(pivalamino)acridin-3-yl]pivalamide, displayed specific cytotoxicity on CHO cells, suggesting their potential use in anticancer chemotherapy. The presence of 1,1-dimethylethyl substituents was hypothesized to be responsible for strong nonclastogenic cytotoxicity (Benchabane et al., 2009).
Antifungal Properties
- Antifungal Bromopyrrole Alkaloids : In a study involving sponge-derived bromopyrrole alkaloids, compounds structurally related to N-(2-Bromo-5-formylpyridin-3-yl)pivalamide exhibited effective antifungal activity against Candida albicans (Zhu et al., 2016).
Synthesis and Characterization of Complexes
- Cobalt(II) Complexes with Pivalamide Groups : The synthesis and characterization of cobalt(II) complexes with pivalamide groups demonstrated selective formation of six- and seven-coordinate cobalt(II) complexes, indicating its versatility in coordination chemistry (Matsumoto et al., 2012).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-(2-bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-11(2,3)10(16)14-8-4-7(6-15)5-13-9(8)12/h4-6H,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDIUMPJFTUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673936 |
Source


|
| Record name | N-(2-Bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142192-34-4 |
Source


|
| Record name | Propanamide, N-(2-bromo-5-formyl-3-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

